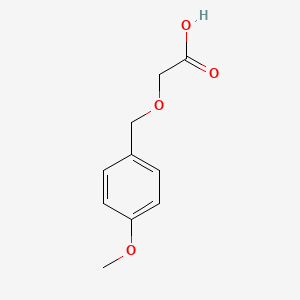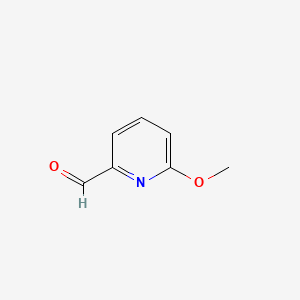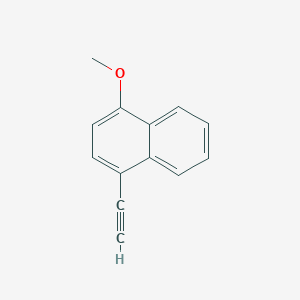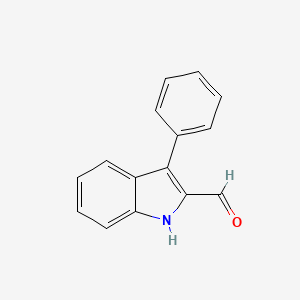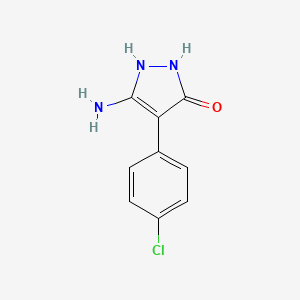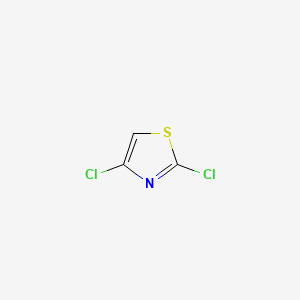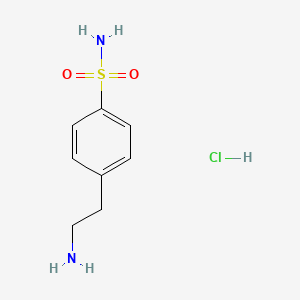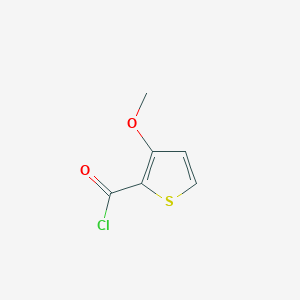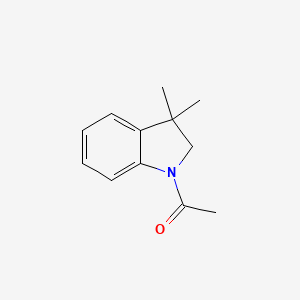
1-Acetyl-3,3-dimethylindoline
Overview
Description
1-Acetyl-3,3-dimethylindoline is an organic compound with the molecular formula C12H15NO. It belongs to the class of indoline derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The compound is characterized by an indoline core structure with an acetyl group at the nitrogen atom and two methyl groups at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-3,3-dimethylindoline can be synthesized through several methods. One common synthetic route involves the reaction of 3,3-dimethylindoline with acetyl chloride in the presence of sodium bicarbonate as a base. The reaction is typically carried out in dichloromethane at temperatures ranging from 0°C to room temperature. The product is obtained as a white solid after filtration and concentration .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-3,3-dimethylindoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at the acetyl group or the indoline ring, often using reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Products include 2,3-dihydroxyindoline and indoxyl derivatives.
Reduction: Reduced forms of the compound, such as this compound alcohols.
Substitution: Various substituted indoline derivatives depending on the reagents used.
Scientific Research Applications
1-Acetyl-3,3-dimethylindoline has a wide range of applications in scientific research:
Medicine: The compound is investigated for its potential therapeutic applications, including its role in drug development for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-acetyl-3,3-dimethylindoline involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, and other proteins. For example, indole derivatives are known to interact with multiple receptors, leading to various pharmacological effects .
Comparison with Similar Compounds
- 1-Acetylindoline
- 3,3-Dimethylindoline
- 1-Acetyl-2,3-dimethylindoline
Comparison: 1-Acetyl-3,3-dimethylindoline is unique due to the presence of both an acetyl group and two methyl groups at the 3-position of the indoline ring. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For instance, the additional methyl groups can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
1-(3,3-dimethyl-2H-indol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9(14)13-8-12(2,3)10-6-4-5-7-11(10)13/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWPWPPRAYOLIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C2=CC=CC=C21)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-Acetyl-3,3-dimethylindoline in the synthesis of BRL 49231?
A: this compound serves as a crucial building block in a novel synthetic route for BRL 49231 []. The synthesis involves the alkylation of the amide enolate of this compound. This approach offers a shorter and potentially more efficient pathway compared to previous methods.
Q2: Are there any studies on the Structure-Activity Relationship (SAR) of compounds derived from this compound related to 5-HT3 receptor antagonism?
A: While the provided abstract highlights the use of this compound in the synthesis of BRL 49231, a potent 5-HT3 receptor antagonist, it doesn't delve into specific SAR studies related to this compound []. Investigating how modifications to the this compound scaffold affect the potency, selectivity, and pharmacological properties of the resulting compounds would be an interesting avenue for further research.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





